![molecular formula C24H23N3O5S B2728469 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-74-7](/img/structure/B2728469.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
This compound is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds like the one you mentioned showed anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3,4-(Methylenedioxy)benzoic acid, DMAP, and EDC . The mixture is stirred under nitrogen gas at room temperature for 1 hour .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways : Research on structurally similar compounds often focuses on synthetic pathways, aiming to enhance efficiency or introduce functional groups that could modulate biological activity. For instance, compounds with benzothiazole, benzimidazole, or benzo[d]thiazole cores have been synthesized through various methods, including one-step syntheses in aqueous media or via reductive cyclization using specific reagents (Boeini & Najafabadi, 2009; Bhaskar et al., 2019). These methods might be applicable or adaptable for synthesizing the compound , considering the structural similarities and the presence of a benzo[d]thiazole core.
- (Boeini & Najafabadi, 2009)
- (Bhaskar et al., 2019)
Biological Applications : The biological activities of related compounds, such as their antimicrobial, antiviral, or anticancer properties, are of significant interest. For example, benzimidazole/benzothiazole-2-carboxamides have shown antiproliferative and antioxidative potential (Cindrić et al., 2019), indicating that compounds with similar structural motifs could be explored for these activities. Such research underscores the importance of investigating the compound for potential biological applications.
- (Cindrić et al., 2019)
Drug Discovery and Development
- Targeted Therapy Research : The design and synthesis of novel benzodthiazole-2-carboxamide derivatives have been explored for their potential as epidermal growth factor receptor (EGFR) inhibitors, showcasing moderate to excellent potency against various cancer cell lines (Zhang et al., 2017). This suggests a pathway for the compound to be evaluated in the context of targeted therapy, especially in oncology.
Chemical Properties and Applications
- Material Science and Chemistry : The structural features of benzodthiazoles and related compounds also make them interesting for material science applications, such as in the development of fluorescent probes or in the synthesis of novel materials with specific optical properties (Tanaka et al., 2001; Chai et al., 2013). Research in this direction could open up new applications for the compound in fields like imaging, sensing, or as part of advanced materials.
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-16-5-2-14(3-6-16)10-11-25-23(29)17-7-9-20-21(17)26-24(33-20)27-22(28)15-4-8-18-19(12-15)32-13-31-18/h2-6,8,12,17H,7,9-11,13H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEFPKGYGRYLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide |
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